Nor NOHA monoacetate
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Overview
Description
Nor NOHA monoacetate, also known as Nω-Hydroxy-nor-L-arginine monoacetate, is a selective and reversible inhibitor of the enzyme arginase. This compound is particularly significant in the study of endothelial dysfunction, immunosuppression, and metabolism. It has shown potential in inducing apoptosis in ARG2-expressing cells under hypoxic conditions and has demonstrated anti-leukemic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor NOHA monoacetate involves the hydroxylation of nor-L-arginine. The reaction typically requires specific conditions to ensure the selective formation of the monoacetate form. The process involves the use of hydroxylamine derivatives and controlled pH conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Nor NOHA monoacetate primarily undergoes reactions typical of amino acids and hydroxylamine derivatives. These include:
Oxidation: The hydroxylamine group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under controlled pH conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .
Scientific Research Applications
Nor NOHA monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition, particularly arginase inhibition.
Biology: Investigated for its role in inducing apoptosis in cancer cells, especially under hypoxic conditions.
Medicine: Explored for its potential therapeutic effects in treating leukemia and other cancers.
Industry: Utilized in the development of new therapeutic agents targeting metabolic and immunological pathways
Mechanism of Action
Nor NOHA monoacetate exerts its effects by selectively inhibiting the enzyme arginase. This inhibition leads to an increase in the levels of L-arginine, which is a substrate for nitric oxide synthase. The increased availability of L-arginine enhances the production of nitric oxide, a critical molecule in various physiological processes including vasodilation and immune response. The compound also induces apoptosis in ARG2-expressing cells under hypoxic conditions, contributing to its anti-leukemic activity .
Comparison with Similar Compounds
Nω-Hydroxy-nor-L-arginine (Nor NOHA): A closely related compound with similar arginase inhibitory activity.
Nω-Hydroxy-L-arginine (NOHA): Another arginase inhibitor but with different potency and selectivity.
L-Norvaline: A non-competitive inhibitor of arginase with distinct structural features.
Uniqueness: Nor NOHA monoacetate is unique due to its selective and reversible inhibition of arginase, making it a valuable tool in studying the enzyme’s role in various physiological and pathological processes. Its ability to induce apoptosis under hypoxic conditions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUGHGOGNIYFKU-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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